molecular formula C15H23Cl2N3O B1435030 N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride CAS No. 2109372-05-4

N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride

Cat. No. B1435030
CAS RN: 2109372-05-4
M. Wt: 332.3 g/mol
InChI Key: PUTOEVOQVXFPFW-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its versatility and the range of physiological activities it can confer to a molecule . It also contains cyclopropylmethyl group, which is known for its stability .


Synthesis Analysis

Piperidine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be quite diverse, depending on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a related compound, N-cyclopropyl-N-methyl-4-piperidinamine dihydrochloride, is reported to have a molecular weight of 227.18 and is a white solid .

Scientific Research Applications

Drug Design and Development

N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride: is a compound that can be utilized in the design and development of new pharmaceuticals. Its structure, which includes a piperidine ring, is commonly found in various therapeutic agents. This compound could serve as a scaffold for creating molecules with potential activity against central nervous system disorders due to the presence of the piperidine moiety, which is known for its neurological effects .

Analytical Chemistry

In analytical chemistry, this compound’s derivatives could be used as standards or reagents in chromatographic methods. Its stable dihydrochloride salt form allows for precise quantification and analysis, which is crucial for the identification and characterization of complex mixtures in various samples .

Biochemical Research

The biochemical applications of this compound may involve studying its interaction with biological receptors. It could be used to investigate the binding affinity and efficacy on different neurotransmitter systems, providing insights into the development of drugs targeting specific receptors .

Chemical Synthesis

This compound could be involved in synthetic organic chemistry as an intermediate or a reactant. Its cyclopropyl and piperidinyl groups offer reactive sites for further chemical modifications, enabling the synthesis of a wide array of chemical entities with diverse biological activities .

Materials Science

In materials science, the compound’s derivatives could be explored for their potential use in creating novel materials with specific properties. For instance, incorporating this compound into polymers might enhance their mechanical strength or thermal stability due to the rigid cyclopropyl group .

Environmental Science

Research in environmental science could leverage this compound to study its degradation products and their environmental impact. Understanding its breakdown pathways can inform the development of safer and more eco-friendly pharmaceuticals .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for the specific compound for accurate information .

properties

IUPAC Name

N-(cyclopropylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.2ClH/c19-15(18-9-11-1-2-11)13-3-4-14(17-10-13)12-5-7-16-8-6-12;;/h3-4,10-12,16H,1-2,5-9H2,(H,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTOEVOQVXFPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
Reactant of Route 2
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
Reactant of Route 3
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
Reactant of Route 4
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
Reactant of Route 5
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
Reactant of Route 6
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride

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